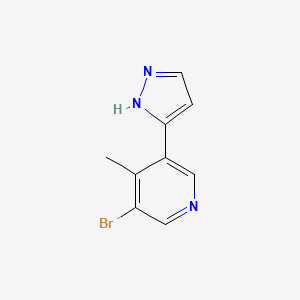
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-4-methylpyridine with hydrazine derivatives can yield the desired pyrazole-substituted product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring .
科学研究应用
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the interactions of pyrazole-containing compounds with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, making the compound useful in drug discovery and development .
相似化合物的比较
Similar Compounds
4-(4-bromo-1H-pyrazol-3-yl)pyridine: Similar structure but lacks the methyl group.
3-bromo-5-(4-(methyl-d3)-1H-pyrazol-1-yl-3,5-d2)pyridine: A deuterated analog with similar properties.
Uniqueness
3-bromo-4-methyl-5-(1H-pyrazol-3-yl)pyridine is unique due to the presence of both the bromine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents with the pyrazole ring makes it a versatile compound for various applications .
属性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-bromo-4-methyl-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-6-7(4-11-5-8(6)10)9-2-3-12-13-9/h2-5H,1H3,(H,12,13) |
InChI 键 |
JCXFKQKJUOVNNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1C2=CC=NN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















